

# Application Notes and Protocols: Nitrosylsulfuric Acid as a Nitrosating Agent in Organic Synthesis

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## Compound of Interest

Compound Name: Nitrosylsulfuric acid

Cat. No.: B179271

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Nitrosylsulfuric acid** ( $\text{HSO}_4\text{NO}$ ), a colorless, crystalline solid, serves as a potent nitrosating, diazotizing, and oxidizing agent in organic chemistry.[1] It is the mixed anhydride of sulfuric acid and nitrous acid.[1][2] Industrially, it plays a crucial role in the production of caprolactam and was historically a part of the lead chamber process for sulfuric acid production.[1] In a laboratory setting, its stability and ease of preparation make it a valuable reagent for various synthetic transformations.[3] Unlike other nitrosating agents like nitrosyl chloride, which is a low-boiling, unpleasant liquid, **nitrosylsulfuric acid** is a stable, low-melting solid (m.p.  $70^\circ\text{C}$ ) that can be stored for extended periods if protected from moisture.[3]

This document provides an overview of the applications of **nitrosylsulfuric acid** in organic synthesis, with detailed protocols for its preparation and use in key reactions.

## Key Applications in Organic Synthesis

**Nitrosylsulfuric acid** is a versatile reagent with several important applications:

- **Diazotization of Primary Aromatic Amines:** It is widely used to convert primary aromatic amines into diazonium salts.[1][2] These salts are pivotal intermediates in organic synthesis,

enabling the introduction of a wide range of functional groups onto an aromatic ring through reactions like the Sandmeyer and Schiemann reactions.

- **Nitrosation of Acylarylamines:** It serves as an effective reagent for the N-nitrosation of acylarylamines. The resulting N-nitroso derivatives can be decomposed in an aromatic solvent to yield unsymmetrical biaryls.[3] This method has been shown to be superior to using nitrous fumes or nitrosyl chloride, providing cleaner products and improved yields.[3]
- **Synthesis of N-Nitroso Compounds:** It can be used for the nitrosation of secondary amines to form N-nitrosamines, although other reagents are also commonly employed for this transformation.[4][5]
- **Industrial Synthesis of Caprolactam:** In the Snia Viscosa process, **nitrosylsulfuric acid** is used in the nitrosodecarboxylation of cyclohexanecarboxylic acid to produce caprolactam, the precursor to Nylon 6.[1]

## Experimental Protocols

### Protocol 1: Preparation of **Nitrosylsulfuric Acid**

**Nitrosylsulfuric acid** can be conveniently prepared in the laboratory by the reaction of sodium nitrite with cold, concentrated sulfuric acid.[1][2]

Materials:

- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Cool the concentrated sulfuric acid in a round-bottom flask using an ice bath to maintain a temperature below 5 °C.
- While vigorously stirring, slowly and portion-wise add finely powdered sodium nitrite to the cold sulfuric acid. The addition should be controlled to keep the temperature from rising significantly.
- The reaction is exothermic. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
- The resulting solution of **nitrosylsulfuric acid** in sulfuric acid is ready for use in subsequent reactions. Alternatively, if the concentration is high enough, the **nitrosylsulfuric acid** may crystallize out.[\[2\]](#)

Safety: This procedure should be performed in a well-ventilated fume hood. **Nitrosylsulfuric acid** is corrosive and reacts with water to release hazardous fumes.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

#### Protocol 2: General Procedure for Diazotization of Primary Aromatic Amines

This protocol describes the formation of an aryl diazonium salt from a primary aromatic amine using a solution of **nitrosylsulfuric acid**.

##### Materials:

- Substituted primary aromatic amine
- Solution of **nitrosylsulfuric acid** in sulfuric acid (prepared as in Protocol 1)
- Dilute sulfuric acid (e.g., 40-95%) or another suitable acidic medium[\[6\]](#)
- Ice bath
- Stirrer

##### Procedure:

- Dissolve or suspend the primary aromatic amine in the chosen acidic medium (e.g., dilute sulfuric acid) in a flask.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add the cold solution of **nitrosylsulfuric acid** dropwise to the amine solution. The temperature should be carefully maintained below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.[\[7\]](#)
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes.
- The presence of excess nitrous acid can be tested using starch-iodide paper (a dark blue color indicates excess).[\[7\]](#)
- The resulting cold solution of the aryl diazonium salt is typically used immediately in the next synthetic step (e.g., Sandmeyer reaction) without isolation.[\[8\]](#)

### Protocol 3: N-Nitrosation of Acylarylamines for Biaryl Synthesis

This protocol is adapted from the work of Ahmad et al. for the preparation of N-nitroso derivatives of acylarylamines.[\[3\]](#)

#### Materials:

- Acylarylamine
- **Nitrosylsulfuric acid**
- Pyridine
- Acetic anhydride
- Ether
- Ice-salt bath

#### Procedure:

- Prepare a solution of **nitrosylsulfuric acid** in acetic anhydride.
- Suspend the acylarylamine in a mixture of acetic anhydride and pyridine in a flask.
- Cool the suspension to -5 °C using an ice-salt bath.
- Slowly add the **nitrosylsulfuric acid** solution to the cooled suspension with stirring, maintaining the temperature below 0 °C.
- After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature.
- Pour the reaction mixture onto crushed ice and water.
- The precipitated N-nitroso derivative is collected by filtration, washed with cold water, and dried.
- The crude N-nitroso compound can then be dissolved in an aromatic solvent (e.g., benzene) and decomposed by gentle warming to yield the unsymmetrical biaryl.

## Quantitative Data

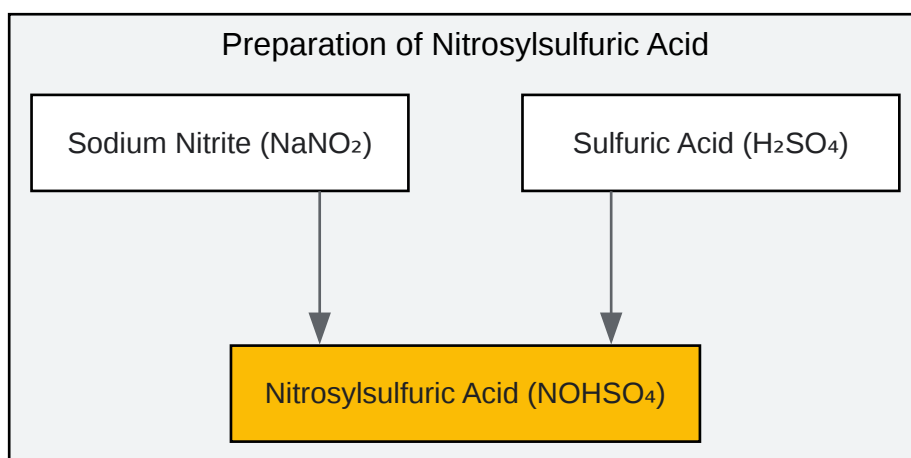
The efficiency of nitrosation reactions using **nitrosylsulfuric acid** can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature.

Application	Substrate	Product	Yield (%)	Conditions	Reference
Biaryl Synthesis	N-Acetyl-4-aminobiphenyl	N-Nitroso-N-acetyl-4-aminobiphenyl	High (not specified)	NOHSO <sub>4</sub> , Acetic Anhydride, Pyridine, -5°C	[3]
Biaryl Synthesis	N-Benzoyl-4-aminobiphenyl	N-Nitroso-N-benzoyl-4-aminobiphenyl	High (not specified)	NOHSO <sub>4</sub> , Acetic Anhydride, Pyridine, -5°C	[3]
Diazotization	Substituted Phenylamine	Substituted Phenylamine Diazonium Compound	Not specified	NOHSO <sub>4</sub> in 40-95% H <sub>2</sub> SO <sub>4</sub> , 0-40°C, 1-3h	[6]
Industrial Process	Cyclohexane carboxylic acid	ε-Caprolactam	High (industrial scale)	NOHSO <sub>4</sub> , Oleum	[1][9]

Note: Specific yield percentages are often not detailed in general procedural descriptions but the use of **nitrosylsulfuric acid** is noted for providing improved yields over older methods.[3]

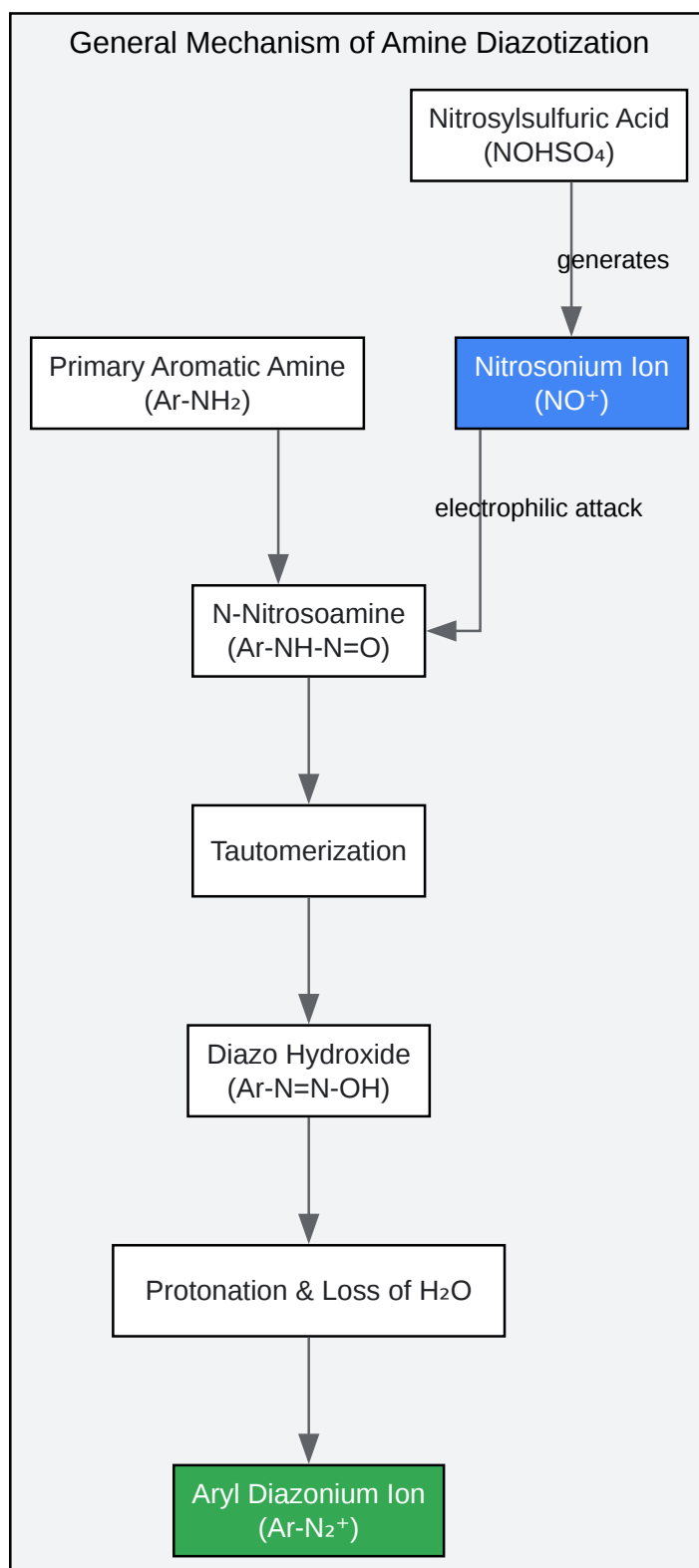
## Visualizations

The following diagrams illustrate the key processes involving **nitrosylsulfuric acid**.

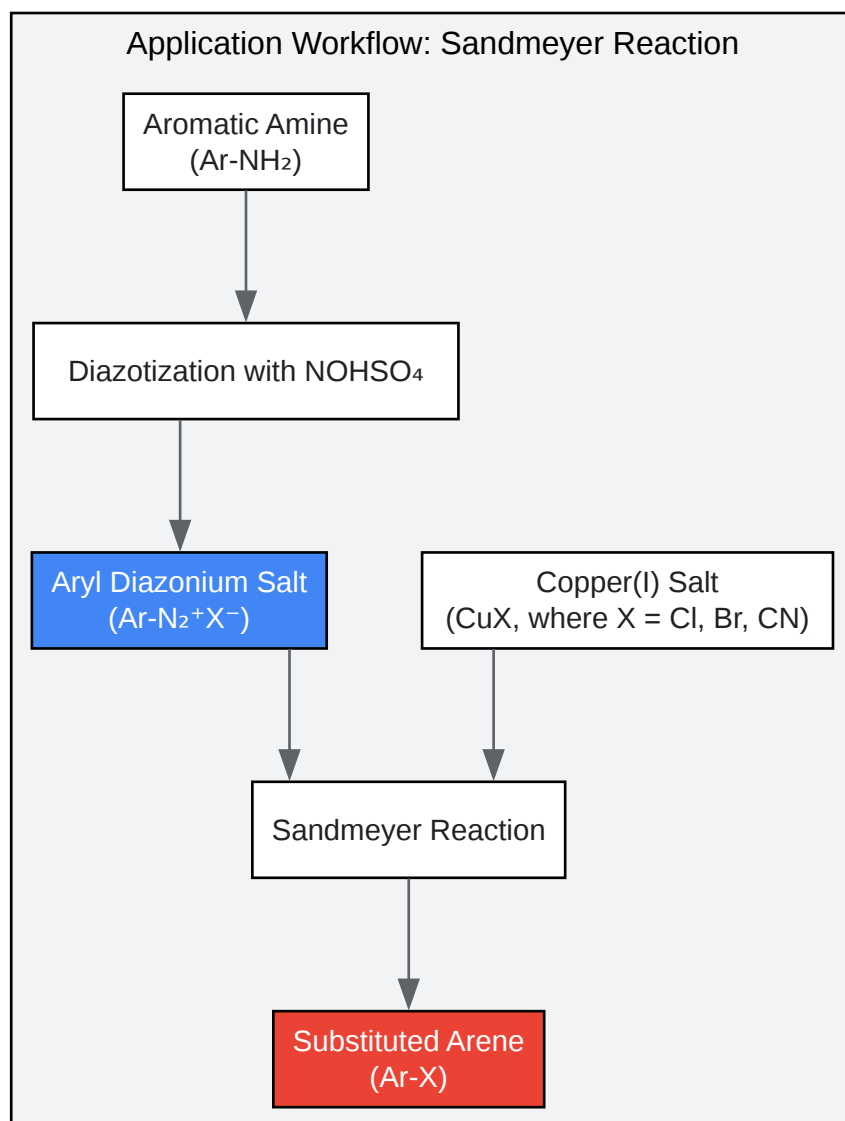


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Caption: Workflow for the synthesis of **nitrosylsulfuric acid**.







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